molecular formula C12H22ClN B14357718 N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 90716-82-8

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B14357718
CAS No.: 90716-82-8
M. Wt: 215.76 g/mol
InChI Key: ZTWBZTBXHZFKPC-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a chloroethyl group and a trimethylbicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a chloroethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a ketone or aldehyde .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other bicyclic amines. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

90716-82-8

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

N-(2-chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H22ClN/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,14H,4-8H2,1-3H3

InChI Key

ZTWBZTBXHZFKPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NCCCl)C)C

Origin of Product

United States

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